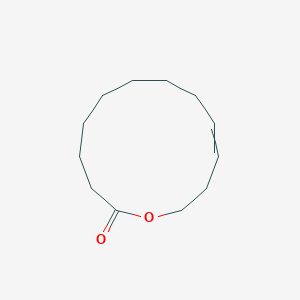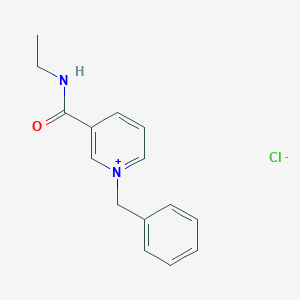
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C13H13ClN2O It is a pyridinium derivative, which means it contains a pyridine ring that has been modified with additional functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with benzyl chloride and ethyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
科学研究应用
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride can be compared with other pyridinium derivatives, such as:
1-Benzyl-3-carbamoylpyridinium chloride: Similar structure but different functional groups.
1-Benzyl-3-carbamoylpyridinium bromide: Similar structure but different halide ion.
1-Benzyl-3-carboxypyridinium: Contains a carboxyl group instead of a carbamoyl group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry.
属性
CAS 编号 |
81388-57-0 |
|---|---|
分子式 |
C15H17ClN2O |
分子量 |
276.76 g/mol |
IUPAC 名称 |
1-benzyl-N-ethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-16-15(18)14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,2,11H2,1H3;1H |
InChI 键 |
WMUPVUSALFPHMP-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


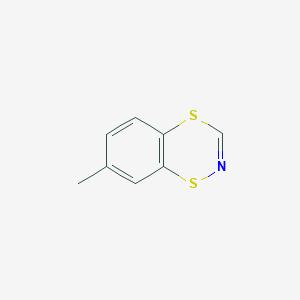
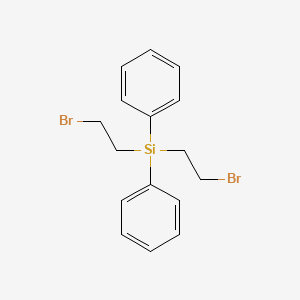
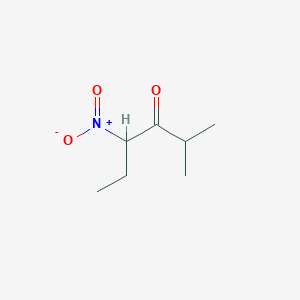
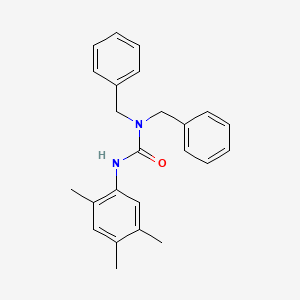
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
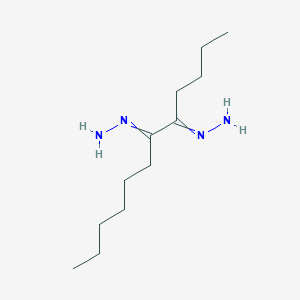
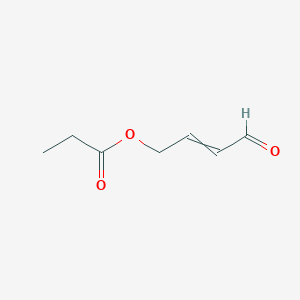
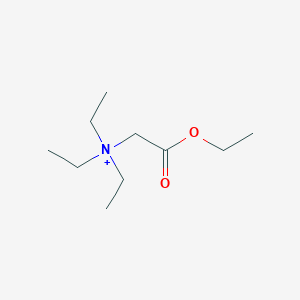


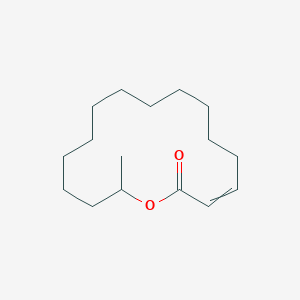
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
